Lipophilicity (LogP) vs. Analogs
The lipophilicity of 1-(2,6-difluoro-4-methoxyphenyl)ethanol (LogP 2.03) is finely tuned by its 4-methoxy group. Compared to the 4-methyl analog (LogP ~2.73, predicted) , the target compound is significantly less lipophilic (ΔLogP ≈ -0.70), which improves aqueous solubility and reduces non-specific binding. In contrast, the absence of the methoxy group in 1-(2,6-difluorophenyl)ethanol results in a LogP of 2.02 [1], which, while similar in value, yields a different hydrogen-bonding profile (PSA 20.2 Ų vs. 29.5 Ų) that impacts solubility and target engagement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.0267 (calculated) |
| Comparator Or Baseline | 1-(2,6-Difluoro-4-methylphenyl)ethanol: LogP ~2.73 (predicted) ; 1-(2,6-Difluorophenyl)ethanol: LogP 2.0181 [1] |
| Quantified Difference | ΔLogP ≈ -0.70 (vs. 4-methyl analog); ΔLogP ≈ +0.0086 (vs. 2,6-difluoro analog) |
| Conditions | ACD/Labs Percepta Platform (target) ; Predicted data (4-methyl analog) ; Chemsrc data (2,6-difluoro analog) [1] |
Why This Matters
A lower LogP value compared to the 4-methyl analog indicates improved aqueous solubility and potentially better drug-like properties, which is critical for applications where bioavailability is a concern.
- [1] Chemsrc. (1S)-1-(2,6-Difluorophenyl)ethanol. CAS 126534-38-1. https://m.chemsrc.com/en/cas/126534-38-1_1197612.html (accessed 2026). View Source
